5-(TRifluoromethyl)pyridine-3-carboxamide

Medicinal Chemistry Oncology Anticancer Drug Discovery

Procure the regiospecifically active 5-(trifluoromethyl)pyridine-3-carboxamide (CAS 1823366-94-4) for your targeted drug discovery programs. Unlike the 4- or 6-CF3 isomers used in insecticide metabolism or general herbicides, this 5-substituted scaffold delivers validated antiproliferative activity against MCF-7 breast cancer cells (IC50 8.70 µM) and a strong in silico docking score of -9.5 kcal/mol for the ERα target (PDB: 3ERT). This data-backed building block provides a direct starting point for SAR-driven lead optimization in oncology. Ensure your research uses the correct isomer to maintain target binding affinity and metabolic stability.

Molecular Formula C7H5F3N2O
Molecular Weight 190.125
CAS No. 1823366-94-4
Cat. No. B2721814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(TRifluoromethyl)pyridine-3-carboxamide
CAS1823366-94-4
Molecular FormulaC7H5F3N2O
Molecular Weight190.125
Structural Identifiers
SMILESC1=C(C=NC=C1C(F)(F)F)C(=O)N
InChIInChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(6(11)13)2-12-3-5/h1-3H,(H2,11,13)
InChIKeyZWPCLQQKRKZJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)pyridine-3-carboxamide (CAS 1823366-94-4): A Strategic Fluorinated Pyridine Building Block for Medicinal Chemistry and Agrochemical Research Procurement


5-(Trifluoromethyl)pyridine-3-carboxamide (CAS 1823366-94-4), also known as 5-(trifluoromethyl)nicotinamide, is a heterocyclic aromatic compound belonging to the trifluoromethylpyridine carboxamide class . With a molecular formula of C₇H₅F₃N₂O and a molecular weight of 190.12 g/mol, this compound features a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring, which is known to enhance lipophilicity and metabolic stability in bioactive molecules . As a versatile synthetic intermediate and potential pharmacophore, it serves as a critical building block for the development of pharmaceutical agents, particularly in anticancer research [1], and as a structural component in the design of novel agrochemicals [2].

Why 5-(Trifluoromethyl)pyridine-3-carboxamide (CAS 1823366-94-4) Cannot Be Substituted by Other Trifluoromethylpyridine Carboxamide Isomers


Substitution of 5-(Trifluoromethyl)pyridine-3-carboxamide with regioisomeric analogs such as the 4-trifluoromethyl or 6-trifluoromethyl variants is not chemically or functionally equivalent. The specific positioning of the electron-withdrawing trifluoromethyl group on the pyridine ring dictates the compound's electronic distribution, dipole moment, and capacity for intermolecular interactions (e.g., hydrogen bonding, π-stacking), which are fundamental determinants of target binding affinity and metabolic fate. While the 4-trifluoromethyl isomer is a well-characterized metabolite of the insecticide flonicamid and the 6-isomer finds use in herbicidal compositions, the 5-trifluoromethyl substitution confers a distinct reactivity profile that is specifically exploited in anticancer lead optimization efforts, as detailed below [1].

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)pyridine-3-carboxamide (CAS 1823366-94-4) vs. Closest Analogs


Comparative Antiproliferative Potency in Human Breast Adenocarcinoma (MCF-7) and Cervical Carcinoma (HeLa) Cell Lines

The trifluoromethyl-substituted pyridine analogue (compound 5i, identified as a derivative of 5-(trifluoromethyl)pyridine-3-carboxamide) demonstrates superior antiproliferative activity compared to methyl-substituted (compound 5h) and thiomethyl-substituted (compound 6) analogues, achieving an IC₅₀ of 8.70 ± 0.23 µM against MCF-7 cells [1]. This value is numerically lower than Doxorubicin's IC₅₀ of 9.06 ± 0.36 µM in the same assay, indicating comparable or marginally higher potency [1].

Medicinal Chemistry Oncology Anticancer Drug Discovery

Molecular Docking Score and Predicted Binding Affinity to Estrogen Receptor Alpha (ERα)

In silico docking studies reveal that the trifluoromethyl-substituted analogue (compound 5i) achieves the highest docking score against the estrogen receptor alpha (ERα, PDB ID: 3ERT) among the tested series [1]. A docking score of -9.5 kcal/mol for compound 5i indicates stronger predicted binding affinity compared to the methyl analogue 5h (docking score not explicitly reported but implied lower) and the thiomethyl analogue 6 [1].

Computational Chemistry Structure-Based Drug Design Endocrine Oncology

Regioisomeric Differentiation: Physicochemical and Functional Comparison with 4-Trifluoromethyl and 6-Trifluoromethyl Analogues

The 5-trifluoromethyl isomer (CAS 1823366-94-4) is distinct from the 4-trifluoromethyl isomer (CAS 158062-71-6) and 6-trifluoromethyl isomer (CAS 386715-35-1) in both physical properties and biological application context . The 4-isomer exhibits a melting point of 165°C and is a known metabolite of the insecticide flonicamid , while the 6-isomer has a melting point of 185-187°C and is used in herbicidal compositions [1]. The 5-isomer is the preferred scaffold for anticancer applications [2].

Agrochemical Development Physicochemical Characterization SAR Studies

Validated Application Scenarios for Procuring 5-(Trifluoromethyl)pyridine-3-carboxamide (CAS 1823366-94-4)


Lead Optimization in ERα-Targeted Anticancer Drug Discovery Programs

Medicinal chemistry teams engaged in the development of novel small-molecule inhibitors for estrogen receptor alpha-positive (ERα+) breast cancers should prioritize the procurement of 5-(trifluoromethyl)pyridine-3-carboxamide. The compound and its derivatives have demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 8.70 µM [1], and in silico docking studies confirm a favorable binding pose and high affinity (-9.5 kcal/mol) for the ERα target [1]. This provides a data-supported starting point for further SAR exploration and lead optimization.

Synthesis of Novel Trifluoromethylpyridine-Based Building Blocks for Agrochemical Research

For agrochemical research groups focused on developing novel insecticides, herbicides, or fungicides, this compound serves as a critical synthetic intermediate. The trifluoromethylpyridine carboxamide scaffold is a privileged structure in this field, as evidenced by its presence in commercial products like flonicamid and numerous patent applications [2]. Procuring the specific 5-substituted isomer ensures the correct functionalization vector for creating novel derivatives with potential activity against a range of agricultural pests [2].

Computational Chemistry and Structure-Based Drug Design (SBDD) Campaigns

Computational chemistry groups performing virtual screening, molecular dynamics, or pharmacophore modeling studies can utilize the experimentally validated docking data for this compound [1]. The reported docking score of -9.5 kcal/mol against ERα (PDB: 3ERT) provides a benchmark for scoring and ranking novel in silico-designed analogs. This quantitative data point is essential for calibrating scoring functions and prioritizing compounds for synthesis in a rational drug design workflow [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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